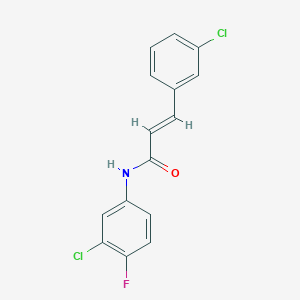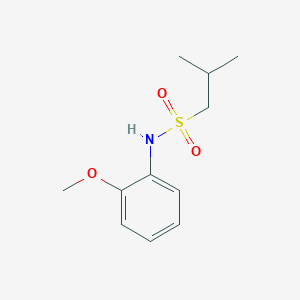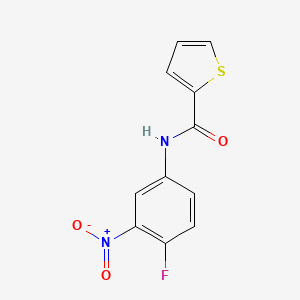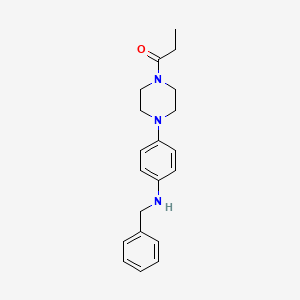
N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isonicotinamide derivatives, including those related to N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide, often involves reactions between isonicotinoyl chloride and various organic compounds under controlled conditions. For example, N-ferrocenyl isonicotinamide was synthesized through acetylation of aminoferrocene with isonicotinoyl chloride, showcasing a method that could be adapted for the synthesis of N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide (Patterson et al., 2015).
Molecular Structure Analysis
Isonicotinamide derivatives demonstrate a variety of molecular interactions that dictate their structural features. For instance, supramolecular synthons in phenol–isonicotinamide adducts show how isonicotinamide can form robust hydrogen bonds with phenols, leading to complex molecular architectures (Vishweshwar et al., 2003). Such interactions are crucial for understanding the molecular structure of N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide.
Chemical Reactions and Properties
Isonicotinamide derivatives participate in various chemical reactions, forming co-crystals and adducts with different molecules. The reactions often involve hydrogen bonding and other non-covalent interactions that significantly influence the compound's properties and applications (Lemmerer & Fernandes, 2012). Understanding these reactions is essential for exploring the functional capabilities of N-(5-chloro-2,4-dimethoxyphenyl)isonicotinamide.
Physical Properties Analysis
The physical properties of isonicotinamide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular interactions. Studies on co-crystals and adducts reveal how these properties are influenced by the molecular configuration and the nature of intermolecular forces (Jeragh et al., 2015).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-8-13(20-2)11(7-10(12)15)17-14(18)9-3-5-16-6-4-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZMKIHXKJBFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
